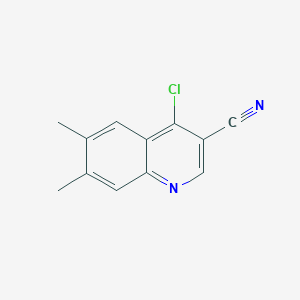
4-Chloro-6,7-dimethyl-quinoline-3-carbonitrile
説明
4-Chloro-6,7-dimethyl-quinoline-3-carbonitrile (4-Cl-6,7-Me-Q-CN) is an organic compound that is used in scientific research applications. It is a heterocyclic compound containing a nitrogen atom in the ring and is a member of the quinoline family. 4-Cl-6,7-Me-Q-CN is a colorless solid that is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). It has a low melting point of 54 °C and a boiling point of 224 °C.
科学的研究の応用
Spectroscopic Characterization and Computational Studies
The spectroscopic characterization and computational studies of compounds related to 4-Chloro-6,7-dimethyl-quinoline-3-carbonitrile have been a focus of research. Studies have examined the molecular structure, spectroscopic characteristics (FT-IR, NMR, UV-Vis), and computational analyses such as DFT and TD-DFT calculations. These analyses help in understanding the electronic structure, charge distribution, and potential biological applications of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).
Photovoltaic Properties and Device Fabrication
Research has been conducted on the photovoltaic properties of quinoline derivatives, including those structurally similar to 4-Chloro-6,7-dimethyl-quinoline-3-carbonitrile. These studies focus on the fabrication of organic-inorganic photodiode devices using such compounds, exploring their electrical properties, energy band diagrams, and photovoltaic performance under various conditions (Zeyada, El-Nahass, & El-Shabaan, 2016).
Corrosion Inhibition
Quinoline derivatives have been studied for their corrosion inhibition properties. Investigations involve assessing their efficiency as corrosion inhibitors for metals in acidic environments, using techniques like electrochemical impedance spectroscopy, potentiodynamic polarization, and surface analysis (Singh, Srivastava, & Quraishi, 2016); (Erdoğan et al., 2017).
Synthesis and Characterization
The synthesis of new quinoline compounds, including those related to 4-Chloro-6,7-dimethyl-quinoline-3-carbonitrile, and their characterization through various spectrometric techniques form a significant area of research. These studies aid in understanding the structural aspects and potential applications of these compounds in various fields (You Qidong, 2009).
特性
IUPAC Name |
4-chloro-6,7-dimethylquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2/c1-7-3-10-11(4-8(7)2)15-6-9(5-14)12(10)13/h3-4,6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFHCXDNISNCMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1C)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6,7-dimethylquinoline-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418221.png)
![Imidazo[2,1-F][1,2,4]triazin-4(1H)-one](/img/structure/B1418222.png)
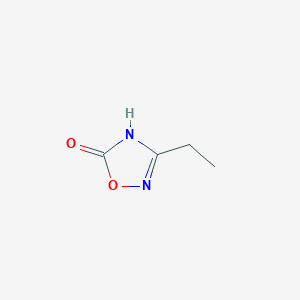
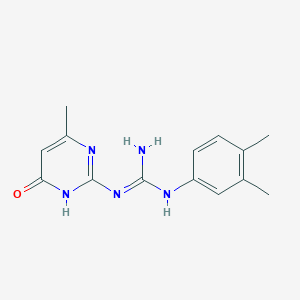
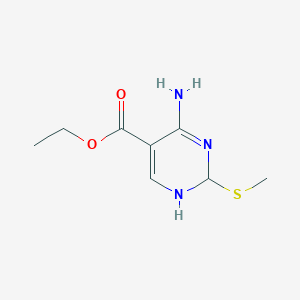
![3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1418229.png)
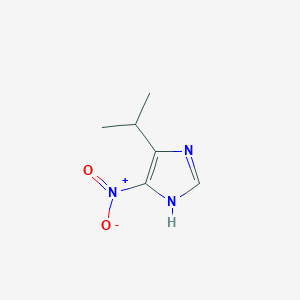
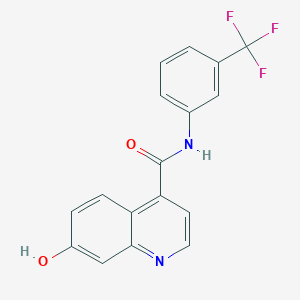
![2-hydroxy-3-phenyl-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1418234.png)
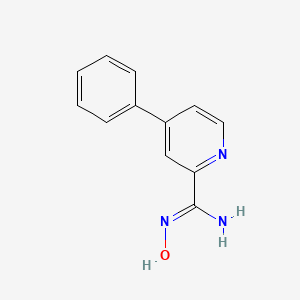
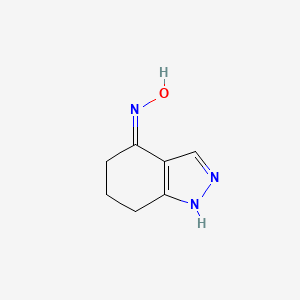
![(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone]](/img/structure/B1418241.png)
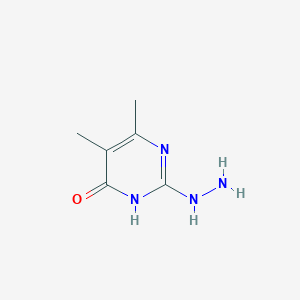
![4-[(1E)-(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol](/img/structure/B1418243.png)